2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE
Overview
Description
2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzimidazole ring and subsequent functionalization. Common synthetic routes may include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Functionalization: The benzimidazole core is then functionalized with formylaminoethyl and isopropyl-phenylacetamide groups through various organic reactions, such as amide bond formation and alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Formylamino Compounds: Molecules containing formylamino groups, known for their reactivity and biological activity.
Uniqueness
2-[2-(2-FORMAMIDOETHYL)-1H-1,3-BENZODIAZOL-1-YL]-N-PHENYL-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(2-formamidoethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-16(2)25(17-8-4-3-5-9-17)21(27)14-24-19-11-7-6-10-18(19)23-20(24)12-13-22-15-26/h3-11,15-16H,12-14H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLCSPRDNLETNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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